

Application Notes & Protocols for Adenosine 5'-(α,β -methylene)diphosphate (AMPCP)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Diphosphomethylphosphonic acid adenosyl ester*

CAS No.: 7292-42-4

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A Technical Guide for Synthesis, Purification, and Application of a Non-Hydrolyzable ADP/ATP Analog

Introduction: The Role of Non-Hydrolyzable Analogs in Biochemical Research

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving countless biological processes through the hydrolysis of its high-energy phosphoanhydride bonds.

However, the inherent instability of these bonds makes it challenging to study the transient, ATP-bound states of enzymes such as kinases, ATPases, and helicases. To overcome this, researchers rely on non-hydrolyzable ATP analogs, which mimic the structure of the natural nucleotide but resist enzymatic cleavage.^[1]

This guide focuses on a pivotal member of this class: Adenosine 5'-(α,β -methylene)diphosphate, commonly known as AMPCP or AOPCP. In this molecule, the bridging oxygen atom between the α and β phosphates is replaced by a methylene ($-\text{CH}_2-$) group,

forming a stable phosphonate-phosphate linkage (P-C-P). This modification renders the molecule highly resistant to hydrolysis by nucleotidases.[2][3]

AMPCP serves as an invaluable tool for:

- **Structural Biology:** Trapping enzymes in their ATP-bound conformation for crystallization or cryo-electron microscopy.[3]
- **Enzyme Kinetics:** Acting as a competitive inhibitor to determine the binding affinity and mechanism of ATP-dependent enzymes.
- **Drug Discovery:** Serving as a lead compound for the development of potent enzyme inhibitors, notably for ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer progression.[4][5][6][7]

This document provides a comprehensive, field-proven guide for the chemical synthesis, purification, characterization, and experimental application of AMPCP.

Principle of Synthesis: The Morpholidate Pathway

The synthesis of AMPCP is a multi-step process that hinges on the creation of the P-C-P bond. A robust and widely adopted method is the coupling of an activated adenosine monophosphate (AMP) derivative with methylenebis(phosphonic acid). The key intermediate is adenosine 5'-phosphomorpholidate.

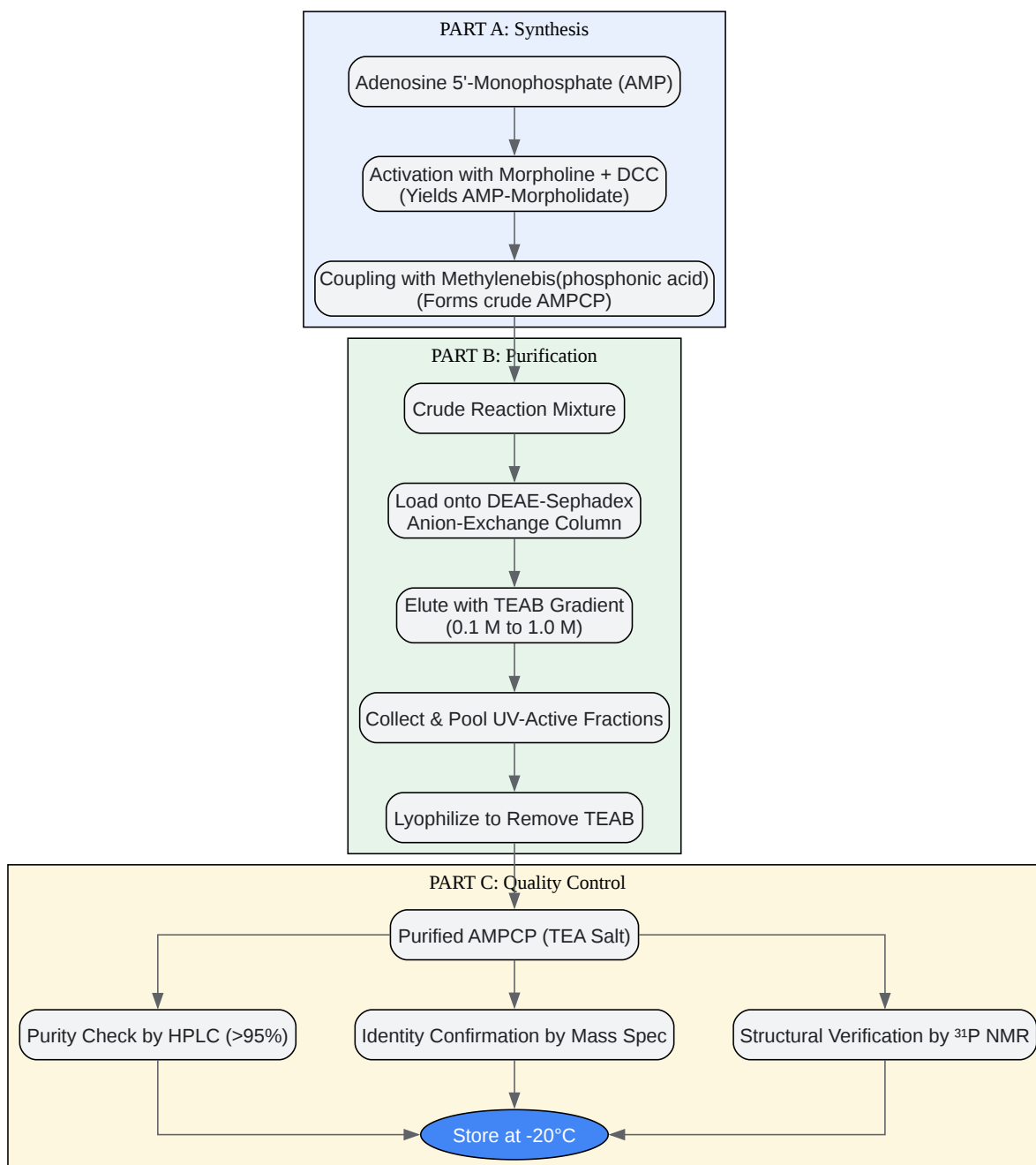
The rationale for this pathway is as follows:

- **Activation of AMP:** The phosphate group of AMP is not sufficiently reactive to directly couple with the phosphonate. It is first activated by reacting with morpholine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC). This forms a highly reactive phosphoroamidate (the morpholidate), where the morpholino group is an excellent leaving group.
- **Nucleophilic Attack:** The activated AMP-morpholidate is then subjected to nucleophilic attack by the anion of methylenebis(phosphonic acid). This reaction displaces the morpholine and forms the desired α,β -methylene P-C-P linkage, yielding the final AMPCP product.

This strategy provides good yields and a high degree of control over the reaction.

Synthesis and Purification Workflow

The overall process can be visualized as a multi-stage workflow, from starting materials to a fully characterized final product.



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Caption: Overall workflow for the synthesis, purification, and quality control of AMPCP.

Detailed Experimental Protocols

Protocol 1: Synthesis of Adenosine 5'-(α,β -methylene)diphosphate (AMPCP)

This protocol is adapted from established methods for synthesizing nucleotide phosphonate analogs.[8]

Materials & Reagents:

Reagent	Formula	M.W. (g/mol)	Supplier Notes
Adenosine 5'-monophosphate (free acid)	C ₁₀ H ₁₄ N ₅ O ₇ P	347.22	Sigma-Aldrich, Cat# A1752
Morpholine	C ₄ H ₉ NO	87.12	Anhydrous, redistilled
Dicyclohexylcarbodiimide (DCC)	C ₁₃ H ₂₂ N ₂	206.33	Store under inert gas
Methylenebis(phosphonic acid)	CH ₄ O ₆ P ₂	176.00	Also known as Medronic acid
tert-Butanol	(CH ₃) ₃ COH	74.12	Anhydrous
Pyridine	C ₅ H ₅ N	79.10	Anhydrous
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	Anhydrous

Procedure:

Part A: Synthesis of Adenosine 5'-phosphomorpholidate

- **Dissolution:** In a flame-dried, 250 mL round-bottom flask under an argon atmosphere, suspend adenosine 5'-monophosphate (1.0 g, 2.88 mmol) in a mixture of 50 mL of anhydrous tert-butanol and 5 mL of water.
- **Addition of Base:** Add morpholine (1.0 mL, 11.5 mmol) to the suspension. Stir until a clear solution is obtained.

- Activation: In a separate flask, dissolve DCC (2.4 g, 11.6 mmol) in 20 mL of anhydrous tert-butanol. Add this solution dropwise to the AMP solution over 30 minutes at room temperature.
 - Scientist's Note: DCC is a potent allergen and moisture-sensitive. Handle with care in a fume hood. A white precipitate of dicyclohexylurea (DCU) will form almost immediately.
- Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours.
- Workup: Add 5 mL of water to quench any remaining DCC. Stir for 1 hour. Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of 50% tert-butanol.
- Extraction: Concentrate the filtrate under reduced pressure to about 20 mL. Wash the aqueous solution three times with 30 mL of diethyl ether to remove unreacted morpholine and other organic impurities.
- Isolation: Lyophilize the aqueous phase to obtain the crude adenosine 5'-phosphomorpholidate as a white solid. This intermediate is typically used in the next step without further purification.

Part B: Coupling to form AMPCP

- Preparation: In a flame-dried 100 mL flask, dissolve methylenebis(phosphonic acid) (1.5 g, 8.5 mmol) in 30 mL of anhydrous pyridine.
- Coupling Reaction: Dissolve the crude AMP-morpholidate from the previous step in 20 mL of anhydrous pyridine. Add this solution to the methylenebis(phosphonic acid) solution.
- Incubation: Heat the reaction mixture at 60°C for 24 hours under an argon atmosphere.
 - Scientist's Note: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of isopropanol:NH₄OH:H₂O (6:3:1). The product will have a lower R_f value than the starting morpholidate.[9]
- Quenching: After cooling to room temperature, add 20 mL of water and stir for 30 minutes.

- **Solvent Removal:** Remove the pyridine by rotary evaporation. The resulting crude oil contains the target AMPCP, unreacted starting materials, and byproducts. This mixture is now ready for purification.

Protocol 2: Purification by Anion-Exchange Chromatography

Purification of nucleotides relies on the separation by charge, which is proportional to the number of phosphate/phosphonate groups. Anion-exchange chromatography is the gold standard for this application.^{[10][11][12][13][14]}

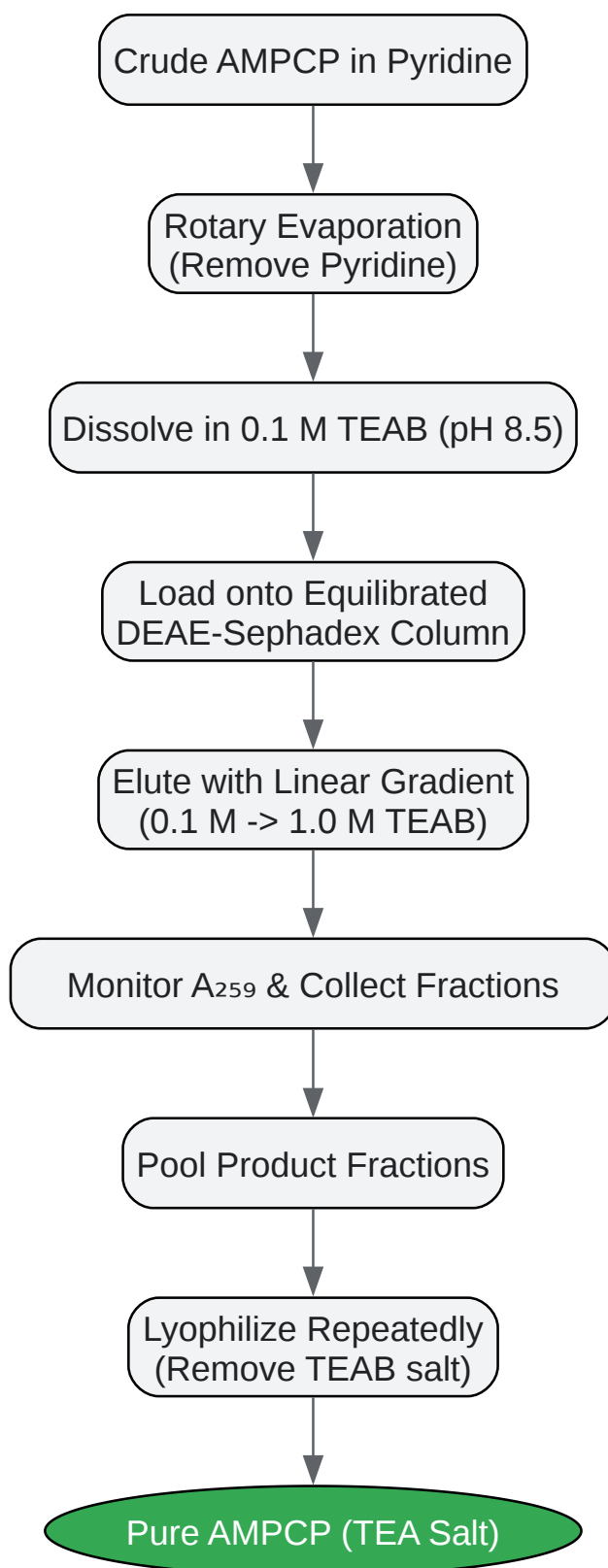
Materials & Reagents:

- DEAE-Sephadex A-25 resin (or similar strong anion-exchanger)
- Triethylammonium bicarbonate (TEAB) buffer, 1.0 M stock, pH 8.5
- Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
- UV Spectrophotometer or HPLC with UV detector

Procedure:

- **Column Preparation:** Prepare a slurry of DEAE-Sephadex A-25 resin in 0.1 M TEAB buffer. Pack a column (e.g., 2.5 x 40 cm) and equilibrate it with 3-5 column volumes of 0.1 M TEAB buffer (pH 8.5) until the pH and conductivity of the eluate match the buffer.
- **Sample Loading:** Dissolve the crude AMPCP from the synthesis step in a minimal volume of 0.1 M TEAB buffer and adjust the pH to 8.5. Load the sample onto the column.
- **Elution Gradient:** Elute the column with a linear gradient of TEAB buffer, from 0.1 M to 1.0 M, over a total volume of 2-3 liters.
 - **Scientist's Note:** Unreacted AMP and AMP-morpholidate will elute at lower salt concentrations. The desired product, AMPCP, having a greater negative charge, will elute at a higher TEAB concentration (typically around 0.4-0.6 M).

- Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor the absorbance at 259 nm (the λ_{max} for adenosine).
- Pooling and Lyophilization: Pool the fractions corresponding to the major product peak. Lyophilize the pooled solution to dryness. To ensure complete removal of the volatile TEAB salt, redissolve the residue in water and lyophilize again two more times. The final product will be a white, fluffy solid, as the triethylammonium salt.



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Caption: Step-by-step workflow for the anion-exchange purification of AMPCP.

Protocol 3: Characterization and Quality Control

It is critical to validate the identity and purity of the synthesized analog before its use in biological assays.

Expected Analytical Data:

Analysis Technique	Expected Result
Anion-Exchange HPLC	A single major peak with >95% purity. Retention time will be longer than AMP but shorter than ATP under similar conditions.
Mass Spectrometry (ESI-)	Expected [M-H] ⁻ ion at m/z = 428.05. The exact mass is C ₁₁ H ₁₇ N ₅ O ₉ P ₂ .
³¹ P NMR (in D ₂ O)	Two distinct phosphorus signals, likely a doublet and a triplet due to P-C-P coupling, confirming the methylene bridge.
UV Spectroscopy	Absorbance maximum (λ _{max}) at 259 nm in neutral buffer. Concentration can be determined using ε ₂₅₉ = 15,400 M ⁻¹ cm ⁻¹ . [15]

Application Protocol: Enzyme Inhibition Assay

AMPCP is an excellent tool for probing the active sites of ATP-dependent enzymes. This protocol describes a competitive binding assay to determine the inhibition constant (K_i) of AMPCP for a generic kinase.[\[1\]](#)

Principle:

This assay uses a fluorescent ATP analog, TNP-ATP (2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate), which increases in fluorescence upon binding to the hydrophobic active site of a kinase. The non-fluorescent inhibitor (AMPCP) competes for the same binding site, displacing TNP-ATP and causing a measurable decrease in fluorescence. By titrating in the inhibitor, a binding curve can be generated to calculate its affinity.

Materials:

- Purified kinase of interest
- TNP-ATP
- Synthesized and validated AMPCP
- Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5)
- Fluorometer and microplates

Procedure:

- Determine TNP-ATP K_d: First, determine the dissociation constant (K_d) of TNP-ATP for your kinase by titrating the kinase into a fixed concentration of TNP-ATP (e.g., 1 μM) and measuring the fluorescence increase.
- Prepare Reagents: Prepare a stock solution of your kinase, a stock of TNP-ATP, and a serial dilution of your purified AMPCP in the assay buffer.
- Set up Assay Plate: In a microplate, add the kinase at a fixed concentration (e.g., 2x the K_d of TNP-ATP) and TNP-ATP at a fixed concentration (e.g., at its K_d).
- Add Inhibitor: Add the varying concentrations of AMPCP to the wells. Include a control with no inhibitor.
- Incubate: Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
- Measure Fluorescence: Measure the fluorescence intensity (Excitation ~408 nm, Emission ~545 nm).
- Data Analysis: Plot the decrease in fluorescence as a function of the AMPCP concentration. Fit the data to a competitive binding equation to determine the IC₅₀. The K_i can then be calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [TNP-ATP]/K_d)$.

Caption: Mechanism of competitive inhibition by AMPCP at a kinase active site.

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- To cite this document: BenchChem. [Application Notes & Protocols for Adenosine 5'-(α,β -methylene)diphosphate (AMPCP)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197484/docs#application-notes-protocols-for-adenosine-5-methylene-diphosphate-ampcp>]

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